![molecular formula C11H5BrFN B11863529 6-Bromo-4-fluoronaphthalene-1-carbonitrile CAS No. 918441-59-5](/img/structure/B11863529.png)
6-Bromo-4-fluoronaphthalene-1-carbonitrile
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Overview
Description
6-Bromo-4-fluoro-1-naphthonitrile is an organic compound that belongs to the class of naphthonitriles It is characterized by the presence of bromine and fluorine atoms attached to a naphthalene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-fluoro-1-naphthonitrile typically involves the bromination and fluorination of naphthalene derivatives. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the naphthalene ring. For example, the reaction may be carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of 6-bromo-4-fluoro-1-naphthonitrile may involve large-scale halogenation reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-1-naphthonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Chemical Synthesis
6-Bromo-4-fluoronaphthalene-1-carbonitrile serves as an important intermediate in organic synthesis. It is utilized in the development of various chemical compounds, including pharmaceuticals and agrochemicals. The compound's reactivity can be leveraged to create derivatives that possess enhanced biological activity or improved chemical properties.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description |
---|---|
Nucleophilic Substitution | The nitrile group can undergo nucleophilic attack, allowing for the introduction of new functional groups. |
Coupling Reactions | It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds. |
Functionalization | The bromine and fluorine atoms can be replaced or modified to enhance the compound's properties. |
Biological Applications
The compound has shown promise in biological research, particularly in the development of fluorescent probes for imaging applications. Its structural features allow it to interact with biological molecules, making it useful in studying enzyme activities and receptor interactions.
Case Study: Fluorescent Probes Development
Researchers have successfully utilized this compound to create fluorescent probes that can selectively bind to specific proteins. These probes enhance the visualization of cellular processes in live cells, providing insights into biochemical pathways.
Material Science
In material science, this compound is used in the production of specialty chemicals and materials with unique properties. Its ability to modify physical characteristics makes it valuable for developing advanced materials.
Table 2: Material Properties Influenced by this compound
Property | Influence |
---|---|
Thermal Stability | Enhances the thermal stability of polymer composites when incorporated into their structure. |
Optical Properties | Imparts unique optical properties that are beneficial for applications in optics and electronics. |
Key Interactions:
- Enzyme Binding: The compound may interact with enzymes or receptors, altering their activity.
- Hydrogen Bonding: The nitrile group can participate in hydrogen bonding, facilitating interactions with biological macromolecules.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in treating various diseases. Its structural similarity to known pharmacological agents suggests that it may act as a lead compound for drug development.
Example Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant anticancer activity against specific cancer cell lines. This finding opens avenues for further exploration in cancer therapeutics.
Mechanism of Action
The mechanism of action of 6-bromo-4-fluoro-1-naphthonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. For example, the compound may interact with enzymes or receptors, leading to changes in their activity and function. The nitrile group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the nitrile group and naphthalene ring.
4-Fluoro-1-naphthonitrile: Similar but lacks the bromine atom.
6-Bromo-1-naphthonitrile: Similar but lacks the fluorine atom.
Uniqueness
6-Bromo-4-fluoro-1-naphthonitrile is unique due to the presence of both bromine and fluorine atoms on the naphthalene ring, along with a nitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .
Biological Activity
6-Bromo-4-fluoronaphthalene-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from diverse sources, including case studies and research findings.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H7BrF
- Molecular Weight : 251.08 g/mol
- CAS Number : 324-41-4
This compound features a naphthalene core substituted with bromine, fluorine, and a cyano group, which may influence its reactivity and biological interactions.
Antitumor Activity
Research indicates that derivatives of naphthalene, including compounds similar to this compound, exhibit antitumor properties. The mechanisms include:
- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in cancer cells, leading to apoptosis. Increased ROS levels have been linked to the activation of various signaling pathways associated with cell death .
- DNA Intercalation : The planar structure of naphthalene derivatives allows them to intercalate into DNA, potentially disrupting replication and transcription processes .
Antimicrobial Activity
Compounds with similar structural motifs have shown promising antimicrobial effects. The proposed mechanisms include:
- Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and repair. Inhibition can lead to DNA damage and cell death in bacteria .
- Alteration of Mitochondrial Respiration : Disruption of mitochondrial function in bacterial cells can result in energy depletion and cell death .
Study on Naphthalene Derivatives
A study investigated the biological activity of various naphthalene derivatives, including those with bromine and fluorine substitutions. The findings indicated that:
- Compounds with electron-withdrawing groups (like fluorine) exhibited enhanced anticancer activity compared to their unsubstituted counterparts.
- The presence of a cyano group was associated with increased lipophilicity, improving cellular uptake and bioavailability .
Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of halogenated naphthalenes, it was found that:
- This compound demonstrated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Research Findings Summary Table
Properties
CAS No. |
918441-59-5 |
---|---|
Molecular Formula |
C11H5BrFN |
Molecular Weight |
250.07 g/mol |
IUPAC Name |
6-bromo-4-fluoronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H5BrFN/c12-8-2-3-9-7(6-14)1-4-11(13)10(9)5-8/h1-5H |
InChI Key |
LJKOPUHRMUVVJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1Br)F)C#N |
Origin of Product |
United States |
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